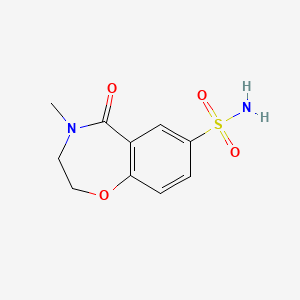

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

CAS No.: 1443980-76-4

Cat. No.: VC6847788

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443980-76-4 |

|---|---|

| Molecular Formula | C10H12N2O4S |

| Molecular Weight | 256.28 |

| IUPAC Name | 4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonamide |

| Standard InChI | InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15) |

| Standard InChI Key | ZKBWNBFPZZRBFT-UHFFFAOYSA-N |

| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide delineates its fused bicyclic structure. The benzoxazepine core consists of a seven-membered oxazepine ring fused to a benzene ring, with a sulfonamide group (-SONH) at position 7 and a methyl substituent at position 4 . The lactam functionality at position 5 (5-oxo) introduces rigidity to the structure, which is critical for receptor binding in pharmacological contexts .

Structural Features:

-

Benzoxazepine Core: A benzene ring fused to a 1,4-oxazepine ring, where the oxygen atom occupies position 1 and the nitrogen atom position 4.

-

Sulfonamide Group: Positioned at the 7th carbon of the benzene ring, contributing to hydrogen bonding and electrostatic interactions.

-

Methyl Substituent: At position 4, enhancing hydrophobic interactions and metabolic stability .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of benzoxazepine sulfonamides typically involves multi-step reactions starting from sulfonamide precursors. For example, sulfadiazine (a sulfonamide antibiotic) has been used to synthesize analogous compounds via Schiff base formation and cyclization reactions .

Key Steps:

-

Schiff Base Formation: Condensation of sulfadiazine with 4-aminoacetophenone yields a Schiff base intermediate, which undergoes further cyclization.

-

Cyclization with Glycine: Reaction of the Schiff base with glycine forms a five-membered imidazolidine ring, which is subsequently condensed with aromatic aldehydes to introduce diversity .

-

Oxazepine Ring Closure: Treatment with phthalic anhydride in toluene facilitates pericyclic reactions to form the seven-membered oxazepine ring .

Example Reaction Scheme:

-

Sulfadiazine + 4-Aminoacetophenone → Schiff Base (A)

-

Schiff Base (A) + Glycine → Imidazolidine Intermediate (B)

-

Intermediate (B) + Phthalic Anhydride → 1,3-Oxazepine Derivative

Physicochemical Characterization

Spectroscopic Data

The compound’s structure is validated using FT-IR, H-NMR, and melting point analysis, as reported for related benzoxazepine sulfonamides .

Table 1: Characteristic FT-IR Peaks of Benzoxazepine Sulfonamides

| Functional Group | Absorption Range (cm) | Assignment |

|---|---|---|

| C=O (Lactam) | 1653–1762 | Stretching |

| SO (Sulfonamide) | 1160–1360 | Asymmetric/Symmetric Stretching |

| N-H (Sulfonamide) | 3200–3350 | Stretching |

| C-O-C (Oxazepine) | 1020–1250 | Stretching |

H-NMR Features (DMSO-d):

-

Aromatic protons: δ 7.6–8.1 ppm (multiplet).

-

Methyl group: δ 1.2–1.5 ppm (singlet).

Thermal Properties

The melting point of analogous compounds ranges from 210–250°C, suggesting moderate thermal stability .

Pharmacological Applications and Hypothesized Mechanisms

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The benzoxazepine moiety may enhance membrane penetration, potentiating activity against resistant strains.

Anticancer Properties

Sulfonamides inhibit carbonic anhydrase IX (CA-IX), a target in hypoxic tumors. The compound’s hydrophobic methyl group could improve binding affinity to CA-IX .

Table 2: Potential Therapeutic Targets and Mechanisms

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Enamine Ltd. | >95% | 1g–10g | Undisclosed |

Future Perspectives

Despite its promising scaffold, in vivo efficacy and toxicity profiles remain unstudied. Future work should prioritize:

-

Pharmacokinetic Studies: Oral bioavailability and metabolic stability.

-

Target Validation: Screening against DHPS, GABA, and CA-IX.

-

Structural Optimization: Introducing substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume